N-[2-(2-Oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide
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Overview
Description
2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
The synthesis of 2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide typically involves the reaction of 2-oxoimidazolidine with ethylamine, followed by the introduction of a mercapto group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The mercapto group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interact with nucleic acids, affecting cellular processes and pathways .
Comparison with Similar Compounds
2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide can be compared with other similar compounds, such as:
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: This compound has a similar imidazolidine core but differs in its functional groups, leading to different chemical properties and applications.
N-(2-(2-Oxoimidazolidin-1-yl)ethyl)acetamide:
The uniqueness of 2-Mercapto-N-(2-(2-oxoimidazolidin-1-yl)ethyl)acetamide lies in its combination of sulfur and nitrogen atoms, which provides distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
875477-66-0 |
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Molecular Formula |
C7H13N3O2S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
N-[2-(2-oxoimidazolidin-1-yl)ethyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C7H13N3O2S/c11-6(5-13)8-1-3-10-4-2-9-7(10)12/h13H,1-5H2,(H,8,11)(H,9,12) |
InChI Key |
RKCNGYTUPUMUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCNC(=O)CS |
Origin of Product |
United States |
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